molecular formula C16H15BrN2OS B4954045 6-bromo-2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole CAS No. 331736-93-7

6-bromo-2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole

Cat. No.: B4954045
CAS No.: 331736-93-7
M. Wt: 363.3 g/mol
InChI Key: YYUVEGHINORQCS-UHFFFAOYSA-N
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Description

6-Bromo-2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole is a chemical compound with the molecular formula C16H15BrN2OS. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole typically involves the reaction of 2-mercaptobenzimidazole with 2-(2-methylphenoxy)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: The corresponding hydrogen derivative.

Properties

IUPAC Name

6-bromo-2-[2-(2-methylphenoxy)ethylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2OS/c1-11-4-2-3-5-15(11)20-8-9-21-16-18-13-7-6-12(17)10-14(13)19-16/h2-7,10H,8-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUVEGHINORQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCSC2=NC3=C(N2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101190772
Record name 6-Bromo-2-[[2-(2-methylphenoxy)ethyl]thio]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101190772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331736-93-7
Record name 6-Bromo-2-[[2-(2-methylphenoxy)ethyl]thio]-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331736-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-[[2-(2-methylphenoxy)ethyl]thio]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101190772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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